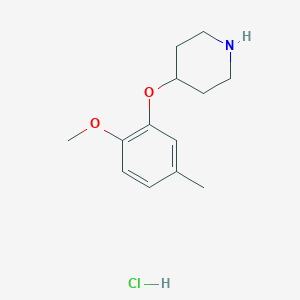
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Análisis De Reacciones Químicas
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction and product.
Major Products: The products formed from these reactions vary based on the reactants and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: It plays a role in biological studies and experiments.
Industry: It is utilized in industrial processes and manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often exert their effects through:
Binding to Receptors: This can activate or inhibit specific cellular pathways.
Enzyme Inhibition: This can prevent the activity of certain enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
4-(2-Methoxy-5-methylphenoxy)piperidine;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Vorapaxar: An antiplatelet drug that inhibits thrombin-related platelet aggregation.
Tranexamic Acid: An antifibrinolytic that inhibits the activation of plasminogen.
Aminocaproic Acid: Another antifibrinolytic with a similar mechanism of action.
Propiedades
IUPAC Name |
4-(2-methoxy-5-methylphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(15-2)13(9-10)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRHSNFRWBOFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














